molecular formula C26H33N3O4 B13373199 tert-butyl 3-[({1-methyl-2-[(4-methylbenzyl)amino]-2-oxoethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate

tert-butyl 3-[({1-methyl-2-[(4-methylbenzyl)amino]-2-oxoethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate

Cat. No.: B13373199
M. Wt: 451.6 g/mol
InChI Key: WSVDBLFVZVOEDS-XMSQKQJNSA-N
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Description

tert-butyl 3-[({1-methyl-2-[(4-methylbenzyl)amino]-2-oxoethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of tert-butyl 3-[({1-methyl-2-[(4-methylbenzyl)amino]-2-oxoethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves several steps. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5% . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl 3-[({1-methyl-2-[(4-methylbenzyl)amino]-2-oxoethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 3-[({1-methyl-2-[(4-methylbenzyl)amino]-2-oxoethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

tert-butyl (3R)-3-[[(2R)-1-[(4-methylphenyl)methylamino]-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C26H33N3O4/c1-17-10-12-19(13-11-17)15-27-23(30)18(2)28-24(31)22-14-20-8-6-7-9-21(20)16-29(22)25(32)33-26(3,4)5/h6-13,18,22H,14-16H2,1-5H3,(H,27,30)(H,28,31)/t18-,22-/m1/s1

InChI Key

WSVDBLFVZVOEDS-XMSQKQJNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)[C@@H](C)NC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Origin of Product

United States

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